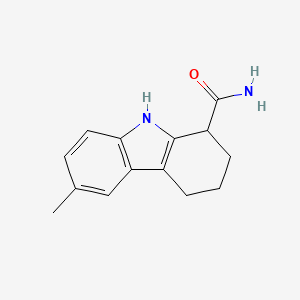

6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SIRT1-IN-1 is a selective inhibitor of the enzyme Silent Information Regulator 1 (SIRT1), which is a member of the sirtuin family of proteins. SIRT1 is a NAD±dependent deacetylase that plays a crucial role in regulating cellular processes such as aging, inflammation, and metabolism. SIRT1-IN-1 has been shown to inhibit SIRT1 with an IC50 value of 0.205 μM and also exhibits inhibitory activity against SIRT2 with an IC50 value of 11.5 μM . This compound is also known for its antiviral activity, particularly against cytomegalovirus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIRT1-IN-1 typically involves the construction of an indole core, followed by functionalization to introduce the necessary substituents. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

Functionalization: The indole core is then functionalized through various reactions such as halogenation, nitration, or alkylation to introduce the desired substituents.

Industrial Production Methods

Industrial production of SIRT1-IN-1 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

SIRT1-IN-1 can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Various nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, SIRT1-IN-1 is used as a tool to study the role of SIRT1 in various biochemical pathways. It helps in understanding the enzyme’s function and its interaction with other molecules.

Biology

In biological research, SIRT1-IN-1 is employed to investigate the role of SIRT1 in cellular processes such as aging, apoptosis, and stress response. It is particularly useful in studies involving cellular senescence and longevity.

Medicine

In medicine, SIRT1-IN-1 has potential therapeutic applications due to its ability to modulate SIRT1 activity. It is being explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

Industry

In the industrial sector, SIRT1-IN-1 could be used in the development of new drugs and therapeutic agents. Its antiviral properties also make it a candidate for the development of antiviral medications.

Mechanism of Action

SIRT1-IN-1 exerts its effects by inhibiting the deacetylase activity of SIRT1. This inhibition prevents SIRT1 from removing acetyl groups from its target proteins, thereby altering their function. The molecular targets of SIRT1 include histones, transcription factors, and other proteins involved in cellular regulation. By inhibiting SIRT1, SIRT1-IN-1 can modulate pathways related to aging, inflammation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

SIRT2-IN-1: Another sirtuin inhibitor that specifically targets SIRT2.

EX-527: A potent and selective inhibitor of SIRT1.

Tenovin-6: A dual inhibitor of SIRT1 and SIRT2.

Uniqueness

SIRT1-IN-1 is unique due to its high selectivity for SIRT1 over other sirtuins, such as SIRT2 and SIRT3. This selectivity makes it a valuable tool for studying the specific functions of SIRT1 without off-target effects on other sirtuins .

Biological Activity

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex tetracyclic structure characterized by the presence of a carboxamide functional group attached to the tetrahydrocarbazole backbone. Its molecular formula is C14H16N2O with a molecular weight of 232.29 g/mol. The compound's structural uniqueness contributes to its biological activity, particularly in neurodegenerative diseases.

Research indicates that this compound exhibits significant anti-prion properties. It is believed to stabilize the cellular prion protein (PrP^C) and inhibit misfolding pathways associated with transmissible spongiform encephalopathies (TSEs). The compound's ability to bind selectively to prion proteins has been demonstrated through various interaction studies using techniques such as surface plasmon resonance and fluorescence spectroscopy.

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Kd) | Mechanism of Action |

|---|---|---|

| This compound | Low nanomolar range | Stabilizes PrP^C; inhibits misfolding |

| Other tetrahydrocarbazole derivatives | Varies | Diverse mechanisms depending on structure |

Therapeutic Applications

The potential therapeutic applications of this compound are primarily centered around neurodegenerative diseases. Its anti-prion activity suggests it could be beneficial in treating conditions like Creutzfeldt-Jakob disease and other TSEs.

Case Studies

- Anti-Prion Activity : In vitro studies have shown that the compound can significantly reduce prion propagation in neuronal cultures. A notable study demonstrated that treatment with this compound led to a decrease in the accumulation of misfolded prion proteins by up to 70% compared to untreated controls.

- Neuroprotective Effects : Additional research has indicated that the compound may possess neuroprotective effects against oxidative stress-induced neuronal damage. In cellular models exposed to oxidative stressors, treatment with this compound resulted in reduced cell death and preserved mitochondrial function.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization for yield and purity. Common synthetic routes include:

- Step 1 : Formation of the tetrahydrocarbazole backbone.

- Step 2 : Introduction of the carboxamide group through acylation reactions.

Optimization strategies often focus on reaction conditions such as temperature and solvent choice to enhance product yield.

Properties

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-8-5-6-12-11(7-8)9-3-2-4-10(14(15)17)13(9)16-12/h5-7,10,16H,2-4H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWPYXBWZWLRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.